2-bromo-4,5-dichloro-N-(2,5-dimethylphenyl)benzene-1-sulfonamide
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Overview
Description
2-bromo-4,5-dichloro-N-(2,5-dimethylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dichloro-N-(2,5-dimethylphenyl)benzene-1-sulfonamide typically involves multiple steps:
Chlorination: The addition of chlorine atoms to specific positions on the benzene ring.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Chlorination can be carried out using chlorine gas or other chlorinating agents. Sulfonation typically involves the use of sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,5-dichloro-N-(2,5-dimethylphenyl)benzene-1-sulfonamide can undergo various chemical reactions including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.
Scientific Research Applications
2-bromo-4,5-dichloro-N-(2,5-dimethylphenyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: As a potential antimicrobial agent due to its sulfonamide group.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Biological Studies: To study its effects on various biological systems and its potential as a drug candidate.
Industrial Applications: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dichloro-N-(2,5-dimethylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-chloro-1,3-dimethylbenzene
- 4-chloro-2,6-dimethylphenyl bromide
Uniqueness
2-bromo-4,5-dichloro-N-(2,5-dimethylphenyl)benzene-1-sulfonamide is unique due to its specific combination of bromine, chlorine, and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
2-bromo-4,5-dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO2S/c1-8-3-4-9(2)13(5-8)18-21(19,20)14-7-12(17)11(16)6-10(14)15/h3-7,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBFXMXHQGPEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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